N-(5-nitro-1,3-thiazol-2-yl)-2-furamide
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Overview
Description
N-(5-nitro-1,3-thiazol-2-yl)-2-furamide is a chemical compound with the molecular formula C4H3N3O3S and a molecular weight of 173 .
Molecular Structure Analysis
The molecular structure of N-(5-nitro-1,3-thiazol-2-yl)-2-furamide includes a nitro group attached to a thiazole ring, which is further connected to a formamide group . The InChI code for this compound is 1S/C4H3N3O3S/c8-2-6-4-5-1-3 (11-4)7 (9)10/h1-2H, (H,5,6,8) .Scientific Research Applications
Development of Energetic Materials
Compounds consisting of nitroaminofurazan and oxadiazole rings, akin to the structure of N-(5-nitro-1,3-thiazol-2-yl)-2-furamide, have been synthesized and characterized for their potential as energetic materials. These compounds exhibit good thermal stability and detonation performance, comparable to RDX, a well-known explosive, suggesting their utility in creating more efficient and stable energetic materials (Tang et al., 2015).
Anti-Parasitic Activity
A notable application of thiazolide compounds, including nitazoxanide and derivatives, is their broad-spectrum anti-parasitic activity against a wide range of pathogens. These compounds have shown efficacy against intracellular and extracellular protozoan parasites, bacteria, and even viruses infecting humans and animals. The mechanism of action appears to involve the inhibition of key enzymatic activities within the parasites, showcasing the potential of thiazolide-based drugs for treating various infectious diseases (Esposito et al., 2005); (Hemphill et al., 2012).
Synthesis and Reactivity
The synthesis and reactivity of nitrofuran compounds have been extensively studied, providing insights into their potential applications in drug development and material science. These compounds are key intermediates in the synthesis of various drugs and materials with significant biological and chemical properties (Katritzky et al., 2008).
Antimicrobial Activity
The antimicrobial properties of thiazole-based heterocyclic amides have been investigated, showing potential for pharmacological applications. These compounds exhibit good antimicrobial activity against a range of bacteria and fungi, suggesting their utility in developing new antimicrobial agents (Çakmak et al., 2022).
Safety And Hazards
properties
IUPAC Name |
N-(5-nitro-1,3-thiazol-2-yl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O4S/c12-7(5-2-1-3-15-5)10-8-9-4-6(16-8)11(13)14/h1-4H,(H,9,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJDSHDHLPAZHLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=NC=C(S2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-nitro-1,3-thiazol-2-yl)furan-2-carboxamide |
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